Epoxide Hydrolase Inhibition: Ethyl Ester vs. Free Acid Comparator
The ethyl ester of 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate demonstrates measurable inhibitory activity against soluble epoxide hydrolase (sEH), with a reported IC₅₀ of 2.5 μM [1]. This differentiates it from the free carboxylic acid analog (1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid), which lacks the ester prodrug moiety and would exhibit significantly reduced membrane permeability. This evidence is derived from cross-study comparable data, as direct head-to-head inhibition values for the free acid are not available.
| Evidence Dimension | sEH Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 2.5 μM |
| Comparator Or Baseline | 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (no data) |
| Quantified Difference | Not calculable |
| Conditions | Recombinant human sEH, PHOME substrate, 30 min preincubation [1] |
Why This Matters
This provides a quantitative baseline for sEH activity; the ethyl ester serves as a cell-permeable prodrug, essential for cellular assays and in vivo studies where the free acid would be ineffective.
- [1] BindingDB. (n.d.). BDBM50227367: CHEMBL48435. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50227367 View Source
